(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid is an organic compound characterized by its complex structure, which includes a carboxymethyl group, a hydroxyphenyl group, and a carbamoyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and acrylamide.
Formation of Intermediate: The 2-hydroxybenzoic acid is first converted to its corresponding ester using an esterification reaction with methanol and sulfuric acid as a catalyst.
Amidation: The ester is then reacted with acrylamide in the presence of a base such as sodium hydroxide to form the amide intermediate.
Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form amines.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of polymers and other advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the carbamoyl group can participate in covalent bonding, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid: vs. : Both contain a hydroxyphenyl group, but salicylic acid lacks the carbamoyl and prop-2-enoic acid moieties.
This compound: vs. : Acrylamide has a simpler structure without the hydroxyphenyl and carboxymethyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c14-9-2-1-7(6-12(18)19)5-8(9)13-10(15)3-4-11(16)17/h1-5,14H,6H2,(H,13,15)(H,16,17)(H,18,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFYRFAXGRRVPQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)NC(=O)C=CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(=O)O)NC(=O)/C=C/C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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